Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride
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Overview
Description
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride: is a chemical compound with the molecular formula C10H11ClO4S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride typically involves the esterification of 2-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives .
Scientific Research Applications
Chemistry: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the biochemical pathways involving sulfonyl groups .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride involves the interaction of its chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets and pathways involved include enzymes with active sites that can react with the chlorosulfonyl group, leading to changes in their activity and function .
Comparison with Similar Compounds
- Ethyl 2-(chlorosulfonyl)acetate
- Methyl 2-(chlorosulfonyl)benzoate
- Ethyl 2-(sulfonyl)benzoate
Comparison: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to similar compounds. Its chlorosulfonyl group is particularly reactive, making it a valuable intermediate in various chemical syntheses .
Biological Activity
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride (CAS No. 1342174-62-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₁₁ClO₄S
- Molecular Weight : 262.71 g/mol
- CAS Number : 1342174-62-2
- Purity : Typically above 95%
The presence of the chlorosulfonyl group in the structure enhances the electrophilic nature of the compound, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The following table summarizes its activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 5 μM | |
Pseudomonas aeruginosa | 22 mm zone of inhibition | |
Candida albicans | MIC = 0.5–8 μg/mL | |
Cryptococcus neoformans | MIC = 0.25–1 μg/mL |
The antimicrobial activity is attributed to the chlorosulfonyl group, which enhances lipophilicity, allowing better penetration into microbial membranes and increased local concentration at target sites.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of chlorine atoms into the molecular structure significantly enhances biological activity. The chlorosulfonyl moiety plays a critical role in increasing the compound's reactivity towards nucleophiles, which is essential for its antimicrobial efficacy.
Key Findings from SAR Analysis:
- Chlorine Substituents : Increase lipophilicity and improve membrane permeability.
- Sulfonamide Group : Further enhances antibacterial properties by stabilizing interactions with bacterial targets.
Case Studies
-
Synthesis and Evaluation of Antimicrobial Activity :
Karthikeyan et al. synthesized various chlorinated compounds, including this compound, and evaluated their antimicrobial activities. The compound showed significant inhibition against E. coli, with a MIC of 5 μM, showcasing its potential as a broad-spectrum antimicrobial agent . -
High-Throughput Screening :
A study involving high-throughput phenotypic screening revealed that derivatives of this compound exhibited activity against Trypanosomes and Leishmania species, indicating potential applications beyond traditional bacterial infections . -
Mechanistic Studies :
Further investigations into the mechanism of action revealed that the compound inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its bactericidal effects .
Properties
Molecular Formula |
C10H12Cl2O4S |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
ethyl 2-(2-chlorosulfonylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H11ClO4S.ClH/c1-2-15-10(12)7-8-5-3-4-6-9(8)16(11,13)14;/h3-6H,2,7H2,1H3;1H |
InChI Key |
SSYVCFKHZMSATD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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